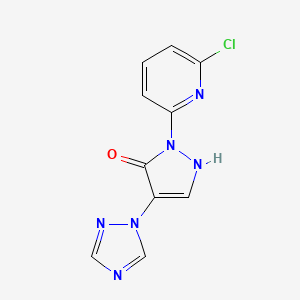

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Description

1-(6-Chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a 6-chloro-2-pyridinyl group at position 1, a 1H-1,2,4-triazole moiety at position 4, and a hydroxyl group at position 5 (Figure 1). This structure combines pharmacophoric elements (pyrazole, triazole, and chloropyridine) known for diverse biological activities, including antifungal, pesticidal, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN6O/c11-8-2-1-3-9(15-8)17-10(18)7(4-13-17)16-6-12-5-14-16/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGQCKPZNZJBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C(=O)C(=CN2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multi-step reactions. One common method starts with the chlorination of 2-pyridine, followed by the introduction of the triazole and pyrazole rings through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The chlorine atom in the pyridine ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in a variety of substituted pyridine compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, as effective antimicrobial agents. Research indicates that compounds containing the pyrazole core exhibit significant antibacterial and antifungal properties.

Case Study: Synthesis and Screening

In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results showed that several derivatives demonstrated potent antibacterial effects comparable to established antibiotics .

Antioxidant Properties

The antioxidant capabilities of pyrazole derivatives have been extensively studied due to their potential in mitigating oxidative stress-related diseases. The compound's structure allows it to act as an effective radical scavenger.

Case Study: Biological Evaluation

In a study focusing on pyrazole hybrids, compounds were synthesized and tested for their antioxidant activity using various assays such as DPPH and superoxide radical scavenging tests. Notably, some derivatives exhibited antioxidant activities superior to standard antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity | Superoxide Scavenging Activity | Reference |

|---|---|---|---|

| This compound | Significant | Significant | |

| Ascorbic Acid (control) | High | High |

Anticancer Properties

The anticancer potential of this compound has also been explored. Pyrazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study: Cytotoxicity Testing

Research involving the evaluation of new pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines revealed that certain compounds exhibited significant cytotoxic effects. The study compared these effects to those of Doxorubicin and found that some derivatives had comparable or enhanced activity against MCF-7 and HepG-2 cell lines .

Mechanism of Action

The mechanism by which 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved can vary, but common mechanisms include inhibition of enzyme activity and alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Key Observations :

- Bioisosteric Replacements : Fluorine (in ) vs. chlorine (in target compound) alters electronegativity and binding affinity.

- Functional Group Impact : Hydroxyl (target) vs. ester () or ketone () affects solubility and hydrogen-bonding capacity.

- Aromatic Systems : Pyridine (target) vs. phenyl () influences π-π stacking and receptor interactions.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~265 g/mol, inferred from ) is comparable to analogs like (266 g/mol) but lower than carbamate derivatives (333.73 g/mol) .

- Melting Point : Pyrazole/triazole hybrids (e.g., 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, mp 148.5–149.5°C ) suggest moderate thermal stability.

- Solubility : The hydroxyl group improves aqueous solubility compared to lipophilic esters (e.g., ).

Biological Activity

1-(6-Chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol (CAS: 1007237-30-0) is a synthetic compound that belongs to a class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activity, and relevant case studies.

- Chemical Formula : C10H7ClN6O

- Molecular Weight : 262.66 g/mol

- Structure : The compound features a chlorinated pyridine ring and a triazole moiety linked to a pyrazole core.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and triazole rings. Various methods have been reported in literature for synthesizing similar pyrazole derivatives, which often involve cyclization reactions and the use of specific reagents to introduce functional groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown promising results against several bacterial strains using the agar dilution method.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 3.79 | Induction of apoptosis |

| A549 (Lung Cancer) | 26 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 17.82 | Inhibition of proliferation |

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Triazole-Pyrazole Derivatives : A series of derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The results indicated that compounds with similar structures to this compound exhibited enhanced activity against both bacterial strains and cancer cell lines .

- Evaluation of Anti-inflammatory Properties : Some pyrazole derivatives have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations comparable to standard anti-inflammatory drugs . This suggests potential therapeutic applications beyond antimicrobial and anticancer activities.

- In Vivo Studies : Preliminary in vivo studies have indicated that certain pyrazole derivatives can reduce tumor growth in animal models, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.